molecular formula C20H12Cl4N2 B11948468 N,N'-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline)

N,N'-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline)

Cat. No.: B11948468
M. Wt: 422.1 g/mol
InChI Key: CSRQGGNCYQXPCA-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is an organic compound with the molecular formula C20H12Cl4N2. This compound is known for its unique structure, which includes two 3,5-dichloroaniline groups connected by a 1,4-phenylenedimethylidyne bridge. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) typically involves the reaction of 3,5-dichloroaniline with terephthalaldehyde. This reaction is carried out under anhydrous conditions, often using methanol as a solvent. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to form the imine (Schiff base) product .

Industrial Production Methods

While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the imine groups back to amines.

    Substitution: The chlorine atoms in the 3,5-dichloroaniline groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction would produce the corresponding amine.

Scientific Research Applications

N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) involves its interaction with various molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,4-Phenylenedimethylidyne)bis(3,4-dichloroaniline)
  • N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
  • N,N’-(1,4-Phenylenedimethylidyne)bis(2,3-dichloroaniline)
  • N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)

Uniqueness

N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C20H12Cl4N2

Molecular Weight

422.1 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-[4-[(3,5-dichlorophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C20H12Cl4N2/c21-15-5-16(22)8-19(7-15)25-11-13-1-2-14(4-3-13)12-26-20-9-17(23)6-18(24)10-20/h1-12H

InChI Key

CSRQGGNCYQXPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)C=NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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